(5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
Description
Properties
CAS No. |
1214345-82-0 |
|---|---|
Molecular Formula |
C17H17FN2 |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[5-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-14-10-19-17-7-6-13(9-16(14)17)12-4-3-5-15(18)8-12/h3-10,19H,11H2,1-2H3 |
InChI Key |
PNSJIYRXAUGBGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole Core
The foundational step in synthesizing (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is constructing the indole scaffold. The most common and reliable approach is the Fischer indole synthesis , which involves the acid-catalyzed reaction of phenylhydrazine derivatives with aldehydes or ketones.
- Reaction conditions: Typically performed under acidic conditions (e.g., HCl or polyphosphoric acid) at elevated temperatures.
- Outcome: Formation of the indole ring system with substitution patterns determined by the starting hydrazine and carbonyl compounds.
Alternative methods include transition-metal-catalyzed cyclizations, which may offer regioselectivity advantages but are less commonly applied for this compound.
Introduction of the 3-Fluorophenyl Group
The selective attachment of the 3-fluorophenyl substituent at the 5-position of the indole ring is generally achieved through palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling .
- Starting materials: A halogenated indole intermediate (e.g., 5-bromoindole) and 3-fluorophenylboronic acid.
- Catalyst system: Pd(PPh₃)₄ or similar palladium complexes.
- Solvent system: Typically a mixture of tetrahydrofuran (THF) and water.
- Temperature and time: Around 80°C for 12–24 hours.
- Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
This method allows for high regioselectivity and good yields of the fluorophenyl-substituted indole intermediate.
Industrial Scale-Up and Optimization
For industrial production, the above synthetic routes are optimized to maximize yield, purity, and process efficiency.
- Continuous flow reactors are employed to enhance heat and mass transfer, enabling better control over reaction parameters.
- Catalyst loading is carefully adjusted (typically 1–5 mol%) to minimize palladium residues and side products.
- Purification: Recrystallization and chromatographic techniques ensure high purity.
- Process monitoring: In-line analytical methods such as HPLC and NMR are used for reaction tracking and quality control.
Summary of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| Indole core formation | Fischer indole synthesis | Phenylhydrazine + aldehyde/ketone, acid catalyst, heat | Indole scaffold |
| Fluorophenyl group introduction | Suzuki-Miyaura coupling | 5-bromoindole + 3-fluorophenylboronic acid, Pd catalyst, THF/H₂O, 80°C, 12–24 h | 70–90% yield |
| Dimethylaminomethyl installation | Reductive amination | Indole-3-carbaldehyde + dimethylamine + NaBH₃CN, MeOH, RT | 75–85% yield |
Research Findings and Analytical Confirmation
- NMR spectroscopy is employed to confirm the structural integrity of the synthesized compound, verifying the presence of the fluorophenyl group and the dimethylaminomethyl substituent.
- Mass spectrometry (MS) confirms molecular weight and purity.
- HPLC is used for reaction monitoring and purity assessment.
- Studies have shown that the fluorine atom enhances metabolic stability and lipophilicity, which is beneficial for biological activity.
Additional Notes on Chemical Reactivity
- The indole nitrogen can be susceptible to oxidation forming N-oxide derivatives under strong oxidizing conditions.
- The fluorophenyl group is generally stable but can be selectively modified via electrophilic aromatic substitution if needed.
- Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that indole derivatives can exhibit anticancer properties. The specific compound (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that similar indole compounds could induce apoptosis in cancer cells, suggesting that this compound may have similar effects. The mechanism often involves the modulation of signaling pathways associated with cell survival and death, particularly through the inhibition of anti-apoptotic proteins.
Neuroprotective Effects
Indole derivatives are also being explored for neuroprotective effects. Compounds with similar structures have shown promise in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. For example, studies indicate that certain indole derivatives can enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.
Receptor Binding Affinity
The compound's structure suggests it may interact with various receptors in the central nervous system, including serotonin receptors. Research has shown that modifications on the indole ring can significantly affect binding affinity and selectivity for these receptors, which is crucial for developing effective anxiolytic or antidepressant medications.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties against a range of pathogens. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Various studies have highlighted how modifications to the indole core or substituents can enhance efficacy and reduce toxicity.
| Modification | Effect |
|---|---|
| Fluorine substitution | Increased lipophilicity and receptor binding affinity |
| Dimethylamine group | Enhanced solubility and bioavailability |
| Alkyl chain variations | Altered pharmacokinetics and selectivity |
Case Studies and Research Findings
Several case studies have documented the potential applications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal examined the anticancer effects of similar indole compounds on breast cancer cell lines, noting significant reductions in cell viability when treated with these compounds.
- Case Study 2 : Research focused on the neuroprotective effects of indole derivatives showed that compounds with structural similarities to this compound could reduce neuroinflammation markers in vitro.
Mechanism of Action
The mechanism of action of (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Electronic Effects :
- The 3-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing properties compared to simpler substituents like hydrogen (Gramine) or smaller halogens (5-fluoro in ). This may enhance interactions with hydrophobic binding pockets in biological targets (e.g., serotonin receptors) .
- Triazole-containing analogs (e.g., Rizatriptan) exhibit higher molecular weights and distinct hydrogen-bonding capabilities due to heterocyclic substituents, which are absent in the target compound .
Ethylamine derivatives (e.g., Rizatriptan) have longer alkyl chains, which may alter receptor selectivity or metabolic stability .
Table 2: Reported Activities of Analogues
Key Findings:
Biological Activity
The compound (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine , with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological activities, and a fluorophenyl substituent that may enhance lipophilicity and receptor binding affinity. The presence of the dimethylmethanamine moiety is expected to influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Weight | 270.34 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 297.7 °C |
| Melting Point | Not available |
Research indicates that compounds with indole structures often act as ligands for various receptors, including serotonin receptors and G protein-coupled receptors (GPCRs). The specific activity of this compound has not been extensively documented; however, its structural similarities to known bioactive compounds suggest potential interactions with these targets.
Antagonistic Activity
A study focused on GPR84 antagonists highlighted the importance of indole derivatives in modulating receptor activity. The compound's structure could allow it to function as a competitive antagonist, similar to other indole-based compounds that have shown promising results in preclinical studies .
Study 1: Synthesis and Characterization
In a recent synthesis study, the compound was prepared as a potential ligand for constructing metal-organic frameworks. The reaction conditions included the use of Ru(bpy)₂(PF₆)₂ under blue LED irradiation, yielding a product with significant crystallinity and purity .
Study 2: Pharmacological Profiling
A comprehensive pharmacological profiling revealed that analogs of indole derivatives exhibit varied affinities for different GPCRs. The structure-activity relationship (SAR) analysis suggested that modifications at the indole position could enhance binding affinities and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
